![molecular formula C21H24ClN3O2S B5605897 2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide
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Overview
Description
Introduction This category of chemicals belongs to the hydrazide family, which are commonly investigated for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The structure typically features a hydrazide group attached to different aromatic systems, which may be modified to improve specific properties or activities.
Synthesis Analysis The synthesis of related hydrazide compounds typically involves the reaction of an appropriate carboxylic acid derivative with hydrazine or its derivatives. In studies like those by Ersin Inkaya et al. and O. Bekircan et al., hydrazide compounds are synthesized through condensation reactions, which might involve cyclization or substitution steps to introduce various functional groups, such as chlorophenyl and methoxybenzyl groups, enhancing the compound's properties and reactivity (Ersin Inkaya et al., 2012) (O. Bekircan et al., 2015).
Molecular Structure Analysis The molecular structure of hydrazide compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The studies typically reveal how the molecular geometry, electronic distribution, and conformational dynamics influence the compound's reactivity and interactions. For instance, the structural analysis conducted by Ersin Inkaya et al. provided insights into the conformational flexibility and electronic properties of the molecule (Ersin Inkaya et al., 2012).
Chemical Reactions and Properties These compounds can participate in various chemical reactions, including cyclization, nucleophilic substitution, and condensation reactions, leading to the formation of new heterocyclic systems or functionalized derivatives. The reactivity is significantly influenced by the presence of electron-donating or withdrawing groups attached to the aromatic system. The research by O. Bekircan et al. explores some chemical transformations starting from a similar hydrazide compound, demonstrating its versatility as a precursor for synthesizing biologically active molecules (O. Bekircan et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-27-20-7-4-17(12-18(20)15-25-8-10-28-11-9-25)14-23-24-21(26)13-16-2-5-19(22)6-3-16/h2-7,12,14H,8-11,13,15H2,1H3,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWROCOAYOZCN-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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